6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride
Overview
Description
“6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride” is a chemical compound with the CAS Number: 1007838-33-6 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 275.18 . Its IUPAC name is 6-(piperidin-4-ylamino)nicotinonitrile dihydrochloride . The InChI code is 1S/C11H14N4.2ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2,(H,14,15);2*1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Researchers have developed methods for synthesizing related compounds, such as pyrimidine carbonitrile derivatives and pyridine derivatives, often involving piperidine or its derivatives as starting materials or catalysts. These synthesis processes are characterized using techniques like FT-IR, NMR spectroscopy, and mass spectrometry (Bhat & Begum, 2021), (Pratap et al., 2007).
Crystallographic Studies : The crystal structures of certain pyridine derivatives with similar chemical structures have been investigated. These studies include the analysis of molecular conformations and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Venkateshan et al., 2019).
Antimicrobial and Antifungal Activity
- Antimicrobial Properties : Some derivatives of pyridine carbonitriles, including those with piperidine structures, have shown promising antimicrobial activities. They have been tested against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents (Bhat & Begum, 2021), (Venkatesan & Maruthavanan, 2011).
Antiproliferative and Anticancer Potential
- Cancer Research : Compounds structurally related to 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride have been synthesized and evaluated for their antiproliferative activities, showing potential in cancer research. These studies help in understanding the structure-activity relationships and the potential of these compounds in treating various cancer types (El-Sayed et al., 2014).
Molecular Docking and Drug Design
- Molecular Docking Studies : These compounds have been used in molecular docking studies to understand their interaction with biological targets, such as enzymes and receptors. This is crucial for drug discovery and the design of new therapeutic agents (Venkateshan et al., 2019), (Girgis et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
6-(piperidin-4-ylamino)pyridine-3-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXNVNMJOOUKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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